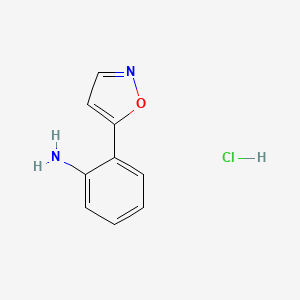

2-(Isoxazol-5-yl)aniline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

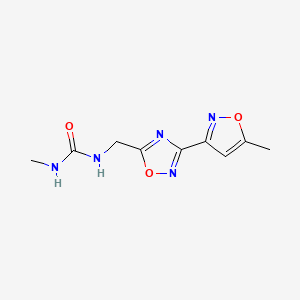

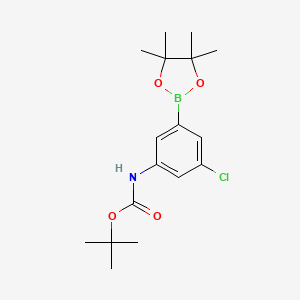

“2-(Isoxazol-5-yl)aniline hydrochloride” is a chemical compound that belongs to the class of isoxazole derivatives. It has a molecular weight of 196.64 and its IUPAC name is 2-(isoxazol-5-yl)aniline hydrochloride .

Molecular Structure Analysis

The Inchi Code for “2-(Isoxazol-5-yl)aniline hydrochloride” is 1S/C9H8N2O.ClH/c10-8-4-2-1-3-7 (8)9-5-6-11-12-9;/h1-6H,10H2;1H .Physical And Chemical Properties Analysis

The compound has a molecular weight of 196.64 . It should be stored at a temperature of 4°C and protected from light .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- 2-(Isoxazol-5-yl)aniline hydrochloride and related compounds have been utilized in various synthetic chemical reactions. For example, 5-(2-Aminophenyl)isoxazoles were obtained by reacting 2-(trifluoromethyl)aniline with dilithio derivatives of oximes, showcasing the compound's role in isoxazole formation (Strekowski & Lin, 1997).

Biological and Pharmacological Activities

- Isoxazole derivatives, including compounds similar to 2-(Isoxazol-5-yl)aniline hydrochloride, have shown significant biological activities. One study synthesized novel isoxazole-carboxamide derivatives and evaluated them for their cytotoxic, cyclooxygenase inhibitory, and antimicrobial activities, indicating potential in the development of anticancer drugs (Hawash et al., 2022).

Potential in Fluorescence Chemosensors

- Derivatives of 2-(Isoxazol-5-yl)aniline hydrochloride have been used in the design of efficient chemosensors. For instance, 2-(2-Aminophenyl)-1H-benzimidazole integrated anthracene/pyrene derivatives, which are structurally similar, have been synthesized as fluorescent chemosensors for aluminum ion detection in living cells (Shree et al., 2019).

Role in Heterocyclic Compound Synthesis

- Compounds related to 2-(Isoxazol-5-yl)aniline hydrochloride play a crucial role in the synthesis of various heterocyclic compounds. This includes the formation of isoxazoles, pyrazoles, and other heteroaromatic compounds with potential applications in organic chemistry and pharmaceuticals (Sasaki & Yoshioka, 1971).

Applications in Antioxidant and Cytotoxic Studies

- Certain isoxazole-substituted compounds, akin to 2-(Isoxazol-5-yl)aniline hydrochloride, have been synthesized and evaluated for their antioxidant and cytotoxic activities. This highlights the potential of these compounds in the development of new therapeutic agents (Kalirajan et al., 2012).

Safety and Hazards

Orientations Futures

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This suggests that future research could focus on developing such strategies for the synthesis of isoxazole derivatives, including “2-(Isoxazol-5-yl)aniline hydrochloride”.

Mécanisme D'action

Target of Action

It binds to biological targets based on their chemical diversity .

Mode of Action

Isoxazole derivatives are known to be synthesized through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Biochemical Pathways

Isoxazoles are known to possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Result of Action

Many isoxazoles possess different types of biological activity, which suggests that they may have a variety of molecular and cellular effects .

Propriétés

IUPAC Name |

2-(1,2-oxazol-5-yl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.ClH/c10-8-4-2-1-3-7(8)9-5-6-11-12-9;/h1-6H,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGLZKKKHGODSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NO2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,2-Oxazol-5-yl)aniline hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2443667.png)

![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2443669.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone](/img/structure/B2443679.png)

![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentane-1-carboxylic acid](/img/structure/B2443685.png)

![N-(2-furylmethyl)-2-[5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxopyridin-1(4H)-yl]acetamide](/img/structure/B2443690.png)